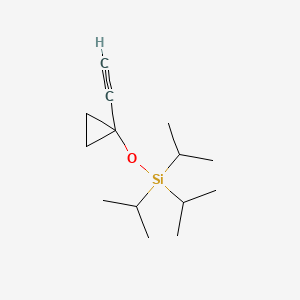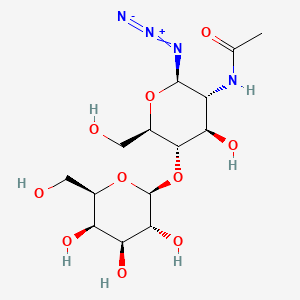
L-Lysine-d4 Methyl Ester Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysine-d4 Methyl Ester Dihydrochloride is a deuterated form of L-Lysine Methyl Ester Dihydrochloride. It is a stable isotope-labeled compound used in various scientific research applications. The compound is characterized by the presence of four deuterium atoms, which replace four hydrogen atoms in the lysine molecule. This labeling is particularly useful in mass spectrometry and other analytical techniques to trace and study metabolic pathways and protein interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-d4 Methyl Ester Dihydrochloride typically involves the esterification of L-Lysine with methanol in the presence of an acid catalyst, followed by the introduction of deuterium atoms. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid are commonly used.
Solvent: Methanol is used as the solvent for the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification followed by purification processes such as crystallization or chromatography to obtain the pure compound. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product.
化学反応の分析
Types of Reactions
L-Lysine-d4 Methyl Ester Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
L-Lysine-d4 Methyl Ester Dihydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mass Spectrometry: Used as an internal standard to quantify proteins and peptides.
Metabolic Studies: Traces metabolic pathways and interactions in biological systems.
Protein Interaction Studies: Helps in studying protein-protein interactions and protein folding.
Drug Development: Used in the development and testing of new pharmaceuticals.
Biological Research: Investigates the role of lysine in various biological processes.
作用機序
The mechanism of action of L-Lysine-d4 Methyl Ester Dihydrochloride involves its incorporation into metabolic pathways where lysine plays a role. The deuterium atoms act as tracers, allowing researchers to follow the compound through various biochemical processes. This helps in understanding the molecular targets and pathways involved in lysine metabolism and its effects on cellular functions.
類似化合物との比較
Similar Compounds
L-Lysine Methyl Ester Dihydrochloride: The non-deuterated form of the compound.
L-Lysine Ethyl Ester Dihydrochloride: An ethyl ester analog.
Nα-Acetyl-L-Lysine Methyl Ester Hydrochloride: An acetylated derivative.
Uniqueness
L-Lysine-d4 Methyl Ester Dihydrochloride is unique due to its stable isotope labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for precise tracking and quantification in mass spectrometry and other techniques, making it a valuable tool in scientific research.
特性
CAS番号 |
1331896-92-4 |
|---|---|
分子式 |
C7H16N2O2 |
分子量 |
164.241 |
IUPAC名 |
methyl (2S)-2,6-diamino-4,4,5,5-tetradeuteriohexanoate |
InChI |
InChI=1S/C7H16N2O2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,8-9H2,1H3/t6-/m0/s1/i2D2,3D2 |
InChIキー |
KPNBUPJZFJCCIQ-ILLLFLQQSA-N |
SMILES |
COC(=O)C(CCCCN)N |
同義語 |
L-Lysine-d4 Methyl Ester DiHydrochloride; Methyl L-Lysinate-d4 Hydrochloride; NSC 83256-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


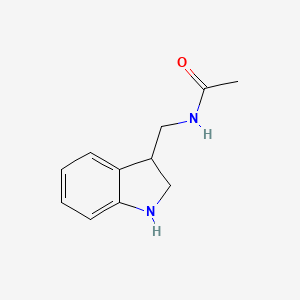
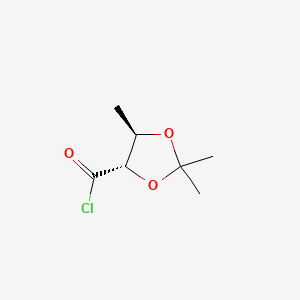
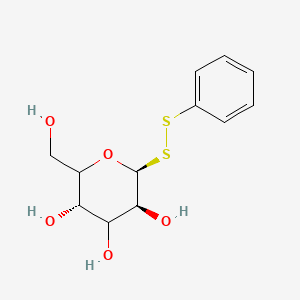
![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-d3](/img/structure/B587133.png)
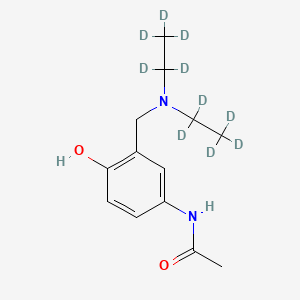
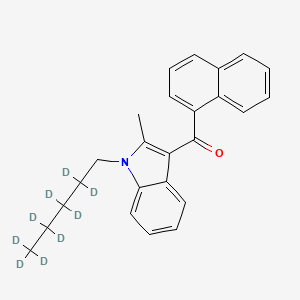
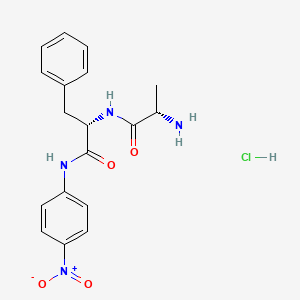
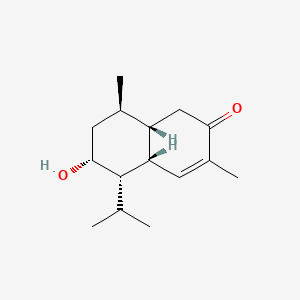
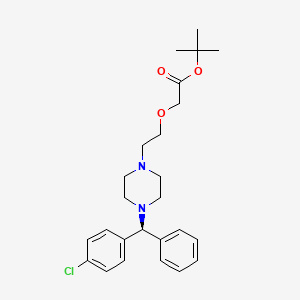
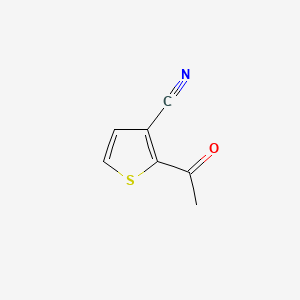
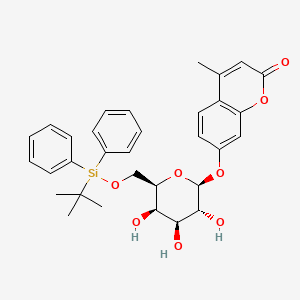
![1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B587145.png)
